2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide
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Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Pyrimido[1,2‐a]benzimidazoles : A study details the synthesis of methyl 1, 2-dihydro-2-oxo-pyrimido[1, 2-a]benzimidazole-4-carboxylate and its derivatives through the reaction of 2-aminobenzimidazole and dimethyl acetylenedicarboxylate. The compounds were further modified to explore their chemical properties, highlighting a methodological approach to developing novel benzimidazole derivatives with potential for diverse applications (Troxler & Weber, 1974).
Antibacterial Activity of Benzimidazole-based Pyrimidine Derivatives : Another study synthesized and characterized N-(4-(1H-benzo(d)imidazole-2-yl)-2-(4-hydroxy-6-methyl pyrimidine-2-yl thio) acetamide derivatives from 2-(4-aminophenyl) benzimidazole, showing significant antibacterial activity. This underscores the potential of benzimidazole derivatives in antimicrobial research (Kumaraswamy Gullapelli et al., 2014).
Chemical Properties and Applications
pKa Determination of Benzimidazole Derivatives : The acidity constants of benzimidazole acetamide derivatives were determined, providing essential insights into their chemical behavior. This information is crucial for developing compounds with desired properties for various scientific applications (Duran & Canbaz, 2013).
Synthesis and Evaluation as Antioxidants : Benzimidazole derivatives were synthesized and evaluated as antioxidants for base oil, showcasing the utility of these compounds in enhancing the oxidative stability of industrial materials (Basta et al., 2017).
Properties
IUPAC Name |
2-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c16-13(21)8-19-12(9-20)7-18-15(19)23-10-14(22)17-6-11-4-2-1-3-5-11/h1-5,7,20H,6,8-10H2,(H2,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESINWXVGUZSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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